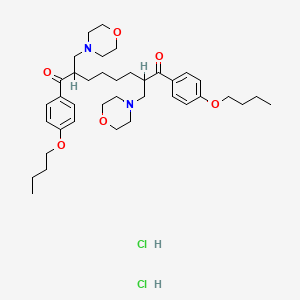
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a synthetic organic compound that belongs to the class of diketones It is characterized by the presence of butoxyphenyl and morpholinylmethyl groups attached to an octanedione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps:
Formation of the Octanedione Backbone: The initial step involves the preparation of the octanedione backbone through a series of condensation reactions.
Attachment of Butoxyphenyl Groups: The butoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Morpholinylmethyl Groups: The morpholinylmethyl groups are attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the octanedione backbone.
Catalytic Processes: Employing catalysts to enhance the efficiency of electrophilic and nucleophilic substitution reactions.
Purification Techniques: Using chromatography and recrystallization methods to obtain the pure compound.
化学反应分析
Types of Reactions
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The butoxyphenyl and morpholinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Similar structure with methoxy groups instead of butoxy groups.
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Ethoxy groups instead of butoxy groups.
Uniqueness
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is unique due to the presence of butoxyphenyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.
属性
CAS 编号 |
138371-24-1 |
|---|---|
分子式 |
C38H58Cl2N2O6 |
分子量 |
709.8 g/mol |
IUPAC 名称 |
1,8-bis(4-butoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C38H56N2O6.2ClH/c1-3-5-23-45-35-15-11-31(12-16-35)37(41)33(29-39-19-25-43-26-20-39)9-7-8-10-34(30-40-21-27-44-28-22-40)38(42)32-13-17-36(18-14-32)46-24-6-4-2;;/h11-18,33-34H,3-10,19-30H2,1-2H3;2*1H |
InChI 键 |
KVJOSUKBDNBQME-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCC)CN4CCOCC4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


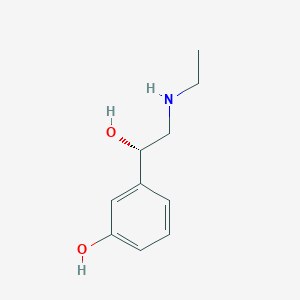

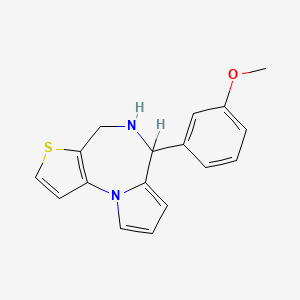
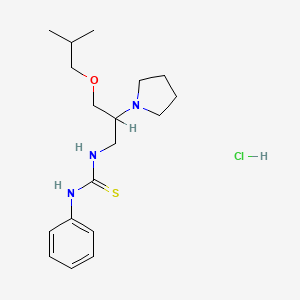
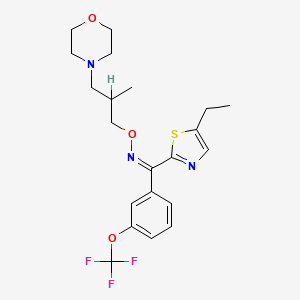

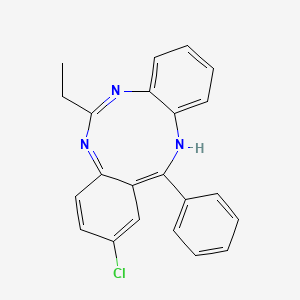
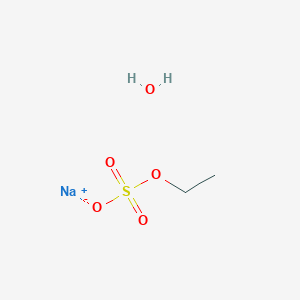


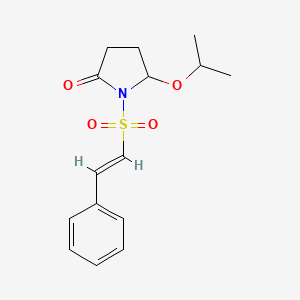
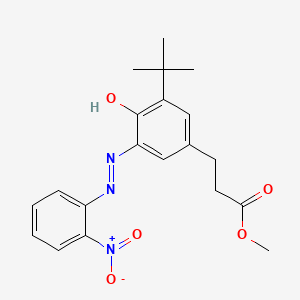
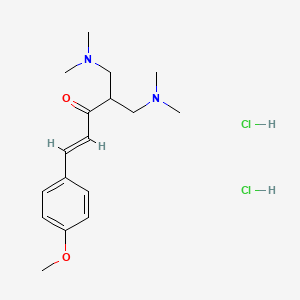
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
